

# 8-Methylene-1,4-dioxaspiro[4.5]decane

## molecular structure and formula

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### Compound of Interest

Compound Name: 8-Methylene-1,4-dioxaspiro[4.5]decane

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## An In-Depth Technical Guide to 8-Methylene-1,4-dioxaspiro[4.5]decane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, formula, and key data pertaining to **8-Methylene-1,4-dioxaspiro[4.5]decane**. Included are details on its synthesis, spectroscopic data, and relevant safety information, presented to support research and development activities in the chemical and pharmaceutical sciences.

## Molecular Structure and Formula

**8-Methylene-1,4-dioxaspiro[4.5]decane** is a spirocyclic organic compound. Its structure features a cyclohexane ring attached to a 1,3-dioxolane ring in a spiro arrangement. A methylene group is present as an exocyclic double bond at the 8-position of the decane skeleton.

Molecular Formula:  $C_9H_{14}O_2$ [\[1\]](#)

IUPAC Name: **8-methylene-1,4-dioxaspiro[4.5]decane**[\[1\]](#)

CAS Number: 51656-90-7[\[1\]](#)

Molecular Weight: 154.21 g/mol

Below is a two-dimensional representation of the molecular structure:

Caption: Molecular structure of **8-Methylene-1,4-dioxaspiro[4.5]decane**.

## Physicochemical and Spectroscopic Data

This section summarizes the key physicochemical and predicted spectroscopic data for **8-Methylene-1,4-dioxaspiro[4.5]decane**.

Property	Value	Reference
Physical Form	Liquid	[1]
Purity	95%	[1]
Storage Temperature	2-8°C, Sealed in dry conditions	[1]
InChI	1S/C9H14O2/c1-8-2-4-9(5-3-8)10-6-7-11-9/h1-7H2	[1]
InChIKey	BCWKBPCNPHCCQS-UHFFFAOYSA-N	[1]
SMILES	C=C1CCC2(CC1)OCCO2	

## Spectroscopic Data (Predicted)

While experimental spectra for **8-Methylene-1,4-dioxaspiro[4.5]decane** are not readily available in public databases, the following are predicted values and key characteristics based on its structure and data from analogous compounds.

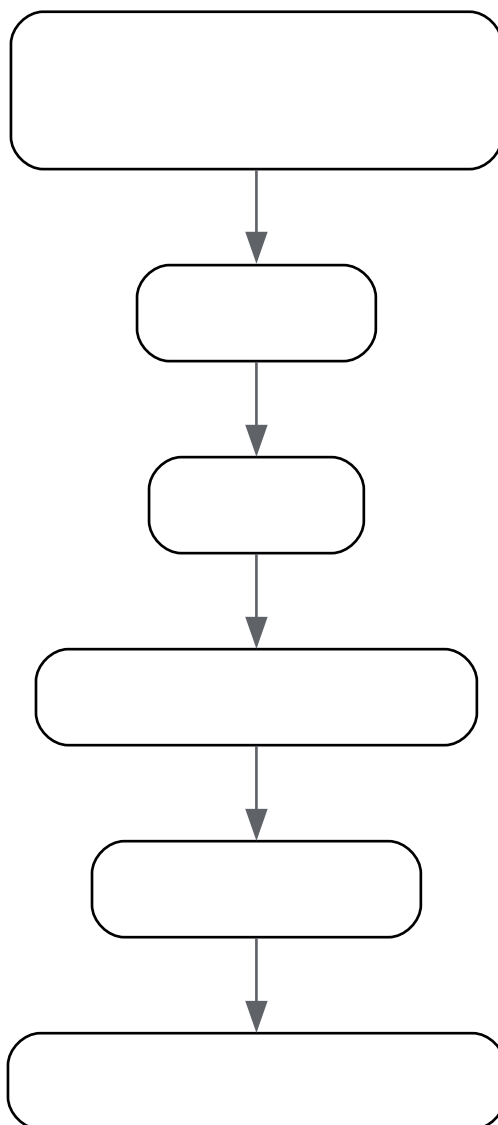
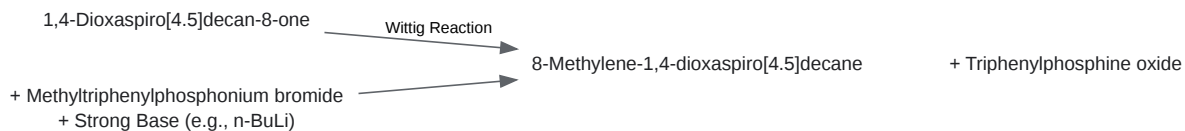
Spectroscopy	Predicted Data / Key Features
$^1\text{H}$ NMR	Signals expected for the methylene protons ( $=\text{CH}_2$ ) as a singlet, protons of the dioxolane ring as a singlet, and multiplets for the cyclohexane ring protons.
$^{13}\text{C}$ NMR	Signals expected for the spiro carbon, the exocyclic double bond carbons ( $\text{C}=\text{CH}_2$ ), the carbons of the dioxolane ring, and the carbons of the cyclohexane ring.
Infrared (IR)	Characteristic peaks for $\text{C}=\text{C}$ stretching of the methylene group, $\text{C}-\text{O}-\text{C}$ stretching of the ether linkages in the dioxolane ring, and $\text{C}-\text{H}$ stretching and bending vibrations.
Mass Spectrometry (MS)	The molecular ion peak ( $\text{M}^+$ ) is expected at $m/z$ 154.10.

## Synthesis Protocol

The synthesis of **8-Methylene-1,4-dioxaspiro[4.5]decane** is most commonly achieved via a Wittig reaction. This method involves the reaction of a phosphorus ylide with a ketone. In this case, the starting material is 1,4-Dioxaspiro[4.5]decan-8-one (the ethylene ketal of cyclohexane-1,4-dione).

## Reaction Scheme

The overall synthetic transformation is depicted below:



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## References

- 1. dev.spectrabase.com [dev.spectrabase.com]
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